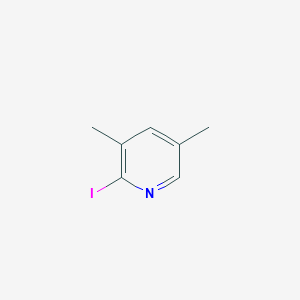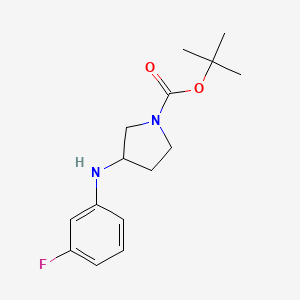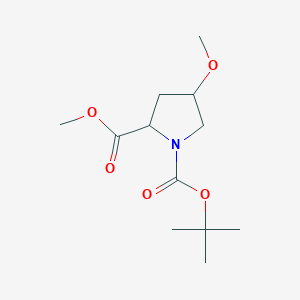
1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate
Overview
Description
1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate, also known as BMT-119, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMT-119 belongs to the class of pyrrolidine dicarboxylate compounds and has been studied for its pharmacological properties, including its mechanism of action and biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chiral Auxiliary Applications
1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate and related compounds have been utilized extensively in synthetic chemistry, particularly as chiral auxiliaries and intermediates for various complex molecules.
Synthesis of Chiral Molecules : These compounds are used in synthesizing chiral molecules. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate (Bbdmoic) was prepared from L-alanine and used as an auxiliary in dipeptide synthesis, highlighting its role in producing enantiomerically pure compounds (Studer, Hintermann, & Seebach, 1995).
Intermediate in Natural Product Synthesis : It also serves as a key intermediate in synthesizing biologically significant compounds. For example, tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, an intermediate of the natural product Biotin, was synthesized from L-cystine (Qin et al., 2014).
Medicinal Chemistry and Drug Synthesis
These compounds are vital in the synthesis of various drugs and biologically active compounds.
Synthesis of Drug Intermediates : They are used in the synthesis of intermediates for drugs like omisertinib (AZD9291), demonstrating their importance in pharmaceutical chemistry (Zhao et al., 2017).
Application in Antitumor Compounds : The chemoenzymatic synthesis of specific enantiomers of these compounds has been described for key intermediates in new quinolone antitumor compounds (Kamal et al., 2004).
Catalysis and Organic Transformations
They are instrumental in various catalytic and organic transformations.
- Alkoxycarbonylation of Unsaturated Compounds : The 1,2-bis(di-tert-butylphosphinomethyl)benzene derivative is renowned for its effectiveness in the alkoxycarbonylation of unsaturated compounds, demonstrating its utility in organic synthesis (Vondran et al., 2021).
Advanced Materials and Crystallography
Their applications extend to materials science and crystallography.
- Crystal and Molecular Structure Studies : These compounds are used in studies exploring crystal and molecular structures, providing insights into material properties and interactions (Çolak et al., 2021).
Photoreactive Compounds
Their role in photoreactive compounds is noteworthy.
- Photooxidation Studies : The dye-sensitized photooxidation of tert-butyl 3-methoxypyrrole-2-carboxylate has been studied, leading to bipyrrolic products, which is significant in photochemistry (Wasserman, Power, & Petersen, 1996).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 4-methoxypyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-7-8(16-4)6-9(13)10(14)17-5/h8-9H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGOSPJWFBSVFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40699775 | |
| Record name | 1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40699775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate | |
CAS RN |
200184-86-7 | |
| Record name | 1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40699775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



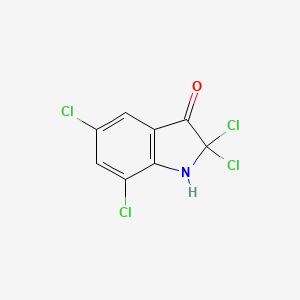


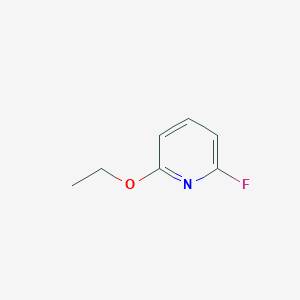
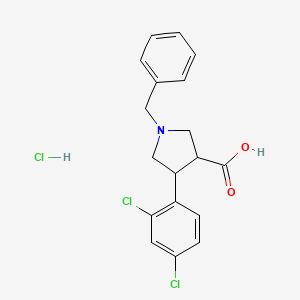

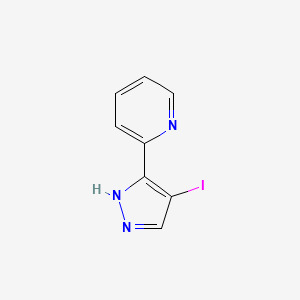
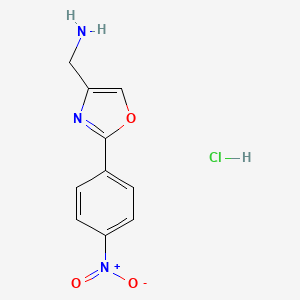


![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1504609.png)

